(S)-1-(o-Tolyl)butan-1-amine hydrochloride chemical properties
(S)-1-(o-Tolyl)butan-1-amine hydrochloride chemical properties
An In-Depth Technical Guide to (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
(S)-1-(o-Tolyl)butan-1-amine hydrochloride is a chiral primary amine salt of significant interest to the pharmaceutical and fine chemical industries. As a versatile chiral building block, its stereochemically defined structure is crucial for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, proposes a robust synthetic pathway rooted in established asymmetric methodologies, and outlines key analytical techniques for characterization and quality control. It is intended for researchers, chemists, and process development scientists engaged in asymmetric synthesis and drug discovery.
Chemical Identity and Physical Properties
(S)-1-(o-Tolyl)butan-1-amine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 1-(o-Tolyl)butan-1-amine. The presence of a stereocenter at the C1 position of the butyl chain makes it a valuable intermediate for introducing chirality into target molecules. Its properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(2-methylphenyl)butan-1-amine;hydrochloride | Internal Nomenclature |
| Synonyms | (S)-1-(o-Tolyl)butan-1-amine HCl | [1][2] |
| CAS Number | 1391437-28-7 | [1][2] |
| Molecular Formula | C₁₁H₁₈ClN | [1] |
| Molecular Weight | 199.72 g/mol | [1] |
| Chemical Structure | ![]() | N/A |
| Appearance | White to off-white crystalline solid (Expected) | N/A |
| Melting Point | Data not publicly available | N/A |
| Solubility | Soluble in water, methanol; sparingly soluble in isopropanol; insoluble in non-polar solvents like hexane (Expected) | N/A |
| Purity | Typically >97% | [3] |
| SMILES | CCCCN.Cl | Internal Generation |
| InChI Key | Data not publicly available | N/A |
Note: Some physical properties like melting point and solubility are not consistently reported in public literature and are stated as expected values based on similar chemical structures.
Proposed Asymmetric Synthesis and Stereocontrol
The reliable synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. A highly effective and widely adopted strategy for preparing chiral primary amines from prochiral ketones involves the use of a chiral auxiliary, such as tert-butanesulfinamide.[4][5] This method offers excellent stereocontrol and operational simplicity.
The proposed pathway begins with the readily available 1-(o-tolyl)ethanone, which is converted to the target ketone, 1-(o-tolyl)butan-1-one. This ketone then undergoes a condensation reaction with (R)-tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. The crucial stereochemistry is induced during the diastereoselective reduction of this imine intermediate. Subsequent acidic cleavage of the sulfinamide auxiliary yields the desired (S)-amine hydrochloride with high enantiomeric purity.
The choice of the (R)-sulfinamide and a sterically demanding reducing agent (e.g., L-Selectride) is designed to favor the formation of the (S)-amine, a principle well-established in asymmetric synthesis.[4]
Figure 1: Proposed synthetic pathway for (S)-1-(o-tolyl)butan-1-amine HCl.
Predicted Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structure allows for the reliable prediction of key spectroscopic features essential for its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, alkyl, and amine protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (4H) | 7.1 - 7.4 | Multiplet | 4H | Aromatic protons on the tolyl group.[6] |
| NH₃ ⁺ (3H) | 8.0 - 9.0 | Broad Singlet | 3H | Acidic amine salt protons, often broad and variable.[7] |
| Benzylic H (1H) | ~4.5 | Multiplet | 1H | Deshielded by adjacent aromatic ring and nitrogen atom.[7][8] |
| Ar-CH₃ (3H) | ~2.4 | Singlet | 3H | Methyl group attached to the aromatic ring.[6] |
| -CH₂ -CH₂-CH₃ (2H) | 1.6 - 1.9 | Multiplet | 2H | Methylene group adjacent to the chiral center. |
| -CH₂-CH₂ -CH₃ (2H) | 1.3 - 1.5 | Sextet | 2H | Methylene group in the middle of the butyl chain. |
| -CH₂-CH₂-CH₃ (3H) | ~0.9 | Triplet | 3H | Terminal methyl group of the butyl chain.[6] |
¹³C NMR Spectroscopy
The carbon spectrum will complement the proton data, confirming the carbon skeleton. Key predicted shifts include the aromatic carbons (125-145 ppm), the benzylic carbon (~55-60 ppm), and the aliphatic carbons (10-40 ppm).
Infrared (IR) Spectroscopy
As a primary amine hydrochloride salt, the IR spectrum is expected to be dominated by N-H stretching and bending vibrations.
Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
| Vibration | Predicted Frequency (cm⁻¹) | Appearance | Rationale |
| N-H⁺ Stretch | 3200 - 2800 | Very Broad, Strong | Characteristic of -NH₃⁺ stretching in an amine salt.[9] |
| C-H (Aromatic) | 3100 - 3000 | Sharp, Medium | Stretching of sp² C-H bonds in the tolyl group. |
| C-H (Aliphatic) | 2960 - 2850 | Strong | Stretching of sp³ C-H bonds in the butyl chain. |
| N-H⁺ Asymmetric Bend | 1625 - 1560 | Medium | Asymmetric deformation of the -NH₃⁺ group.[9] |
| N-H⁺ Symmetric Bend | 1550 - 1500 | Medium | Symmetric deformation of the -NH₃⁺ group.[9] |
| C=C (Aromatic) | 1600, 1490 | Medium-Weak | Aromatic ring stretching vibrations. |
| C-N Stretch | 1250 - 1020 | Medium | C-N bond stretching in an aliphatic amine.[10] |
Chemical Reactivity and Stability
-
Amine Functionality : The primary amine is nucleophilic and will react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (after neutralization of the salt).
-
Aromatic Ring : The tolyl group can undergo electrophilic aromatic substitution, with the alkyl group acting as a weak ortho-, para-director.
-
Stability : As a hydrochloride salt, the compound is significantly more stable and less volatile than its corresponding free base. It is a crystalline solid that is generally stable under standard laboratory conditions.
-
Storage : It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[11]
Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar amine hydrochlorides suggest the following precautions.
-
GHS Classification (Anticipated) :
-
Pictograms : GHS07 (Exclamation Mark)
-
Signal Word : Warning
-
Hazard Statements : May be harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
-
Personal Protective Equipment (PPE) : Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[12] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
First Aid : In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[13]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Research and Development
(S)-1-(o-Tolyl)butan-1-amine hydrochloride serves as a valuable chiral building block in asymmetric synthesis. Its primary application is as a precursor or intermediate in the development of new pharmaceutical agents. The stereocenter it provides is often critical for the target molecule's biological activity and receptor binding affinity. Chiral amines are key structural motifs in over 40% of small-molecule pharmaceuticals.[14]
Specific applications include:
-
Synthesis of Chiral Ligands : For use in asymmetric catalysis.
-
Derivatization : To explore structure-activity relationships (SAR) in drug discovery programs.
-
Scaffold for Complex Molecules : Providing a stereodefined anchor point for the elaboration of more complex structures.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and analysis of this compound, based on established and reliable methodologies in organic chemistry.
Protocol: Asymmetric Synthesis via Reductive Amination
This protocol details the key steps for the asymmetric synthesis of the title compound from 1-(o-tolyl)butan-1-one.
-
Condensation to form Sulfinyl Imine :
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(o-tolyl)butan-1-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv).
-
Add anhydrous THF as the solvent, followed by titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) as a Lewis acid and water scavenger.
-
Heat the reaction mixture to 65°C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite to remove titanium salts, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used directly in the next step.
-
-
Diastereoselective Reduction :
-
Dissolve the crude imine in anhydrous THF and cool the solution to -48°C in a dry ice/acetonitrile bath.
-
Slowly add NaBH₄ (2.0 equiv) portion-wise, maintaining the internal temperature below -40°C.
-
Stir the reaction at -48°C for 4-6 hours, monitoring for completion by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution, followed by water.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-tert-butanesulfinyl amine.
-
-
Auxiliary Cleavage :
-
Dissolve the crude sulfinyl amine in methanol (MeOH).
-
Add a solution of HCl in diethyl ether or 1,4-dioxane (3.0 equiv) dropwise at 0°C.
-
Stir the mixture at room temperature for 1-2 hours. The product hydrochloride salt will typically precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-1-(o-tolyl)butan-1-amine hydrochloride.
-
Protocol: Quality Control via Chiral HPLC
To confirm the enantiomeric purity of the final product, a chiral High-Performance Liquid Chromatography (HPLC) method is essential.
Figure 2: Workflow for determination of enantiomeric excess by Chiral HPLC.
-
Column Selection : A polysaccharide-based chiral stationary phase (CSP), such as a CHIRALPAK® or CHIRALCEL® column, is highly recommended for separating chiral amines.[15]
-
Mobile Phase : A typical normal-phase mobile phase consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine additive, such as diethylamine (DEA, ~0.1%), is crucial to add to the mobile phase to ensure good peak shape and prevent tailing.[16]
-
Instrumentation and Conditions :
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 254 nm
-
Injection Volume : 10 µL
-
Temperature : 25°C
-
-
Analysis :
-
Inject a sample of the racemic amine (if available) to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
-
References
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Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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California Institute for Regenerative Medicine. (n.d.). Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide. Retrieved from [Link]
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Barbaro, J., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
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Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]
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Tan, X., Gao, S., Zeng, W., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
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RHAWN. (n.d.). R135271-100mg (S)-1-(o-Tolyl)butan-1-amine hydrochloride. Retrieved from [Link]
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Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. [Link]
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Philip, R. M., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]
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ResearchGate. (n.d.). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Retrieved from [Link]
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Chemicalbridge. (n.d.). (S)-1-(o-Tolyl)butan-1-amine hydrochloride. Retrieved from [Link]
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I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
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University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
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Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society. [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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ReSyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]
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